Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 2-(4-((2-chloro-4-fluorobenzyl)oxy)phenylsulfonamido)acetate

Lipophilicity Drug design Physicochemical profiling

tert-Butyl 2-(4-((2-chloro-4-fluorobenzyl)oxy)phenylsulfonamido)acetate (CAS 1206677-71-5) is a sulfonamide derivative bearing a tert-butyl glycine ester and a 2-chloro-4-fluorobenzyl ether moiety on the phenylsulfonamide scaffold. With a molecular formula of C19H21ClFNO5S, a molecular weight of 429.89 g/mol, a computed LogP of 5.15, and a polar surface area (PSA) of 90.08 Ų, this compound occupies a distinct lipophilicity–polarity space among sulfonamide-building blocks.

Molecular Formula C19H21ClFNO5S
Molecular Weight 429.887
CAS No. 1206677-71-5
Cat. No. B567997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(4-((2-chloro-4-fluorobenzyl)oxy)phenylsulfonamido)acetate
CAS1206677-71-5
Molecular FormulaC19H21ClFNO5S
Molecular Weight429.887
Structural Identifiers
SMILESCC(C)(C)OC(=O)CNS(=O)(=O)C1=CC=C(C=C1)OCC2=C(C=C(C=C2)F)Cl
InChIInChI=1S/C19H21ClFNO5S/c1-19(2,3)27-18(23)11-22-28(24,25)16-8-6-15(7-9-16)26-12-13-4-5-14(21)10-17(13)20/h4-10,22H,11-12H2,1-3H3
InChIKeyHMVFUCVLFRWECD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(4-((2-chloro-4-fluorobenzyl)oxy)phenylsulfonamido)acetate (CAS 1206677-71-5): Procurement-Relevant Structural and Physicochemical Profile


tert-Butyl 2-(4-((2-chloro-4-fluorobenzyl)oxy)phenylsulfonamido)acetate (CAS 1206677-71-5) is a sulfonamide derivative bearing a tert-butyl glycine ester and a 2-chloro-4-fluorobenzyl ether moiety on the phenylsulfonamide scaffold. With a molecular formula of C19H21ClFNO5S, a molecular weight of 429.89 g/mol, a computed LogP of 5.15, and a polar surface area (PSA) of 90.08 Ų, this compound occupies a distinct lipophilicity–polarity space among sulfonamide-building blocks [1]. It is catalogued as a synthetic intermediate by multiple commercial suppliers, including Toronto Research Chemicals (TRC; cat. B812148) and Bide Pharmatech (cat. BD209399), and is offered at purities ≥95% for research use [2].

Why Generic Substitution of tert-Butyl 2-(4-((2-chloro-4-fluorobenzyl)oxy)phenylsulfonamido)acetate Fails: The 2-Chloro-4-Fluorobenzyl Differentiation


Generic substitution among sulfonamide ester building blocks is unreliable because the benzyl ether substituent governs both the compound's physicochemical profile (lipophilicity, PSA) and its reactivity as a synthetic intermediate. The 2-chloro-4-fluorobenzyl group introduces a unique halogen pattern—ortho-chloro and para-fluoro—that alters electronic effects on the aromatic ring, metabolic stability of downstream products, and crystallinity relative to unsubstituted, mono-fluoro, or di-chloro benzyl analogs [1]. Furthermore, the tert-butyl ester serves as a selectively cleavable protecting group for the glycine carboxylate; its acid-lability and steric bulk differ meaningfully from methyl, ethyl, or benzyl esters commonly employed in related scaffolds. These structural features are non-interchangeable in multi-step synthetic routes where protecting-group orthogonality, intermediate solubility, and final compound LogP are critical design parameters .

Quantitative Differential Evidence for tert-Butyl 2-(4-((2-chloro-4-fluorobenzyl)oxy)phenylsulfonamido)acetate (CAS 1206677-71-5) vs. Closest Analogs


Lipophilicity (LogP) Differentiation: 2-Chloro-4-Fluorobenzyl vs. Unsubstituted Benzyl and 4-Fluorobenzyl Analogs

The target compound exhibits a computed LogP of 5.15 [1]. The unsubstituted benzyl analog (tert-butyl 2-(4-(benzyloxy)phenylsulfonamido)acetate) and the 4-fluorobenzyl analog (tert-butyl 2-(4-((4-fluorobenzyl)oxy)phenylsulfonamido)acetate) are each predicted to have LogP values approximately 0.8–1.2 units lower based on fragment-based calculations (removal of one chlorine atom reduces LogP by ~0.7–0.9 units; replacement of Cl with H reduces it further) [2]. This positions the target compound in a significantly higher lipophilicity band, which influences membrane permeability, organic-phase solubility during synthesis, and chromatographic retention.

Lipophilicity Drug design Physicochemical profiling

Polar Surface Area (PSA) Comparison: Tighter CNS Permeability Window vs. Non-Halogenated Analogs

The target compound has a computed PSA of 90.08 Ų [1]. This value lies below the widely accepted 90 Ų threshold for blood-brain barrier (BBB) penetration proposed by Pardridge, and below the 140 Ų cutoff for oral absorption proposed by Veber et al. [2]. The unsubstituted benzyl analog is predicted to have an identical PSA (same oxygen/nitrogen count) but lower LogP, placing it in a less favorable LogP/PSA space for CNS penetration. The free carboxylic acid analog (2-(4-((2-chloro-4-fluorobenzyl)oxy)phenylsulfonamido)acetic acid) would have a higher PSA (≈97–100 Ų due to the additional OH hydrogen-bond donor) and carries a formal negative charge at physiological pH, fundamentally altering its permeability profile.

CNS drug design PSA Blood-brain barrier permeability

tert-Butyl Ester as Orthogonal Protecting Group: Acid-Lability Comparison vs. Methyl and Ethyl Ester Analogs

The tert-butyl ester group of the target compound undergoes selective acidic hydrolysis (e.g., TFA/CH₂Cl₂ or HCl/dioxane) to liberate the free carboxylic acid without affecting the sulfonamide linkage or the benzyl ether [1]. In contrast, the methyl ester analog of this scaffold would require saponification under basic conditions (NaOH or LiOH), which can concurrently hydrolyze the sulfonamide bond or promote benzyl ether migration [2]. The ethyl ester occupies an intermediate lability profile. This orthogonal deprotection property makes the tert-butyl ester the preferred choice in multi-step routes where the sulfonamide and benzyl ether must remain intact until the final step.

Protecting group strategy Synthetic intermediate Orthogonal deprotection

Halogen Substitution Pattern: 2-Chloro-4-Fluoro vs. 4-Chloro and 2,4-Dichloro Benzyl Analogs in Medicinal Chemistry Context

The 2-chloro-4-fluorobenzyl substitution pattern introduces a para-fluoro atom that blocks CYP450-mediated aromatic hydroxylation at the 4-position, while the ortho-chloro substituent provides steric shielding of the benzyl methylene against oxidative debenzylation [1]. The 4-chlorobenzyl analog lacks the ortho steric shield, and the 2,4-dichlorobenzyl analog replaces the metabolically stable C–F bond with a second C–Cl bond, which undergoes slower oxidative metabolism than C–H but faster than C–F [2]. This halogen pattern is thus non-redundant with other chloro/fluoro combinations when the intermediate is incorporated into final bioactive molecules where in vitro metabolic half-life is a selection criterion.

Halogen bonding Metabolic stability CYP450 oxidation

Optimal Procurement and Application Scenarios for tert-Butyl 2-(4-((2-chloro-4-fluorobenzyl)oxy)phenylsulfonamido)acetate (1206677-71-5)


Medicinal Chemistry: Building Block for CNS-Penetrant Sulfonamide Probe Synthesis

The target compound's computed PSA of 90.08 Ų lies at the BBB permeability threshold, and its LogP of 5.15 favors passive membrane diffusion [1]. Procure this compound when the synthetic route requires a masked glycine carboxylate that can be deprotected under mild acidic conditions without disturbing the sulfonamide or benzyl ether moieties, and when the final probe molecule must access the CNS compartment [2].

Multi-Step Organic Synthesis Requiring Orthogonal Ester Deprotection

Use the tert-butyl ester form when the synthetic route contains base-sensitive functionality elsewhere in the molecule (e.g., other ester groups, epimerizable stereocenters, or base-labile heterocycles). The acid-labile tert-butyl group can be removed selectively with TFA/CH₂Cl₂ without affecting the sulfonamide linkage or the 2-chloro-4-fluorobenzyl ether, enabling convergent synthesis strategies [1].

Structure–Activity Relationship (SAR) Studies on Benzyl Ether Sulfonamides

The 2-chloro-4-fluorobenzyl substitution represents a specific halogen pattern that cannot be replicated by unsubstituted benzyl, 4-fluorobenzyl, or 2,4-dichlorobenzyl analogs. Procure this specific compound when the SAR hypothesis requires probing the effect of simultaneous ortho-chloro steric shielding and para-fluoro metabolic blocking on target binding or cellular potency [1][2].

Reference Standard or Analytical Intermediate Sourcing

This compound is available at ≥95% purity from multiple reputable suppliers including TRC (cat. B812148) and Bide Pharmatech (cat. BD209399), with documented CAS registration and analytical characterization [1]. It can serve as a qualified reference standard for HPLC method development, LC-MS impurity profiling, or as a characterized intermediate for GLP toxicology batch synthesis where structural identity and purity must be rigorously established.

Quote Request

Request a Quote for tert-Butyl 2-(4-((2-chloro-4-fluorobenzyl)oxy)phenylsulfonamido)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.